molecular formula C43H84O5 B10814722 1,3-Diarachidin CAS No. 59925-28-9

1,3-Diarachidin

Cat. No.: B10814722
CAS No.: 59925-28-9
M. Wt: 681.1 g/mol
InChI Key: VFEKBHKRXKVKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of glycerolipid and is found in various natural sources, including enzymatically randomized pig lard . It is primarily used in biochemical research and has applications in lipid biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diarachidin can be synthesized through the esterification of glycerol with arachidic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced through enzymatic interesterification. This method involves the use of lipases to catalyze the exchange of fatty acids between triglycerides and glycerol. The process is carried out under controlled temperature and pH conditions to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diarachidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diarachidin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diarachidin involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and can influence membrane fluidity and function. It also serves as a substrate for lipases, which catalyze its hydrolysis to release arachidic acid and glycerol. These products can then participate in various biochemical processes, including energy production and signaling .

Comparison with Similar Compounds

1,3-Diarachidin is similar to other diacylglycerols, such as:

Uniqueness

This compound is unique due to its specific fatty acid composition and positional isomerism. The presence of arachidic acid at the sn-1 and sn-3 positions imparts distinct physical and chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

(2-hydroxy-3-icosanoyloxypropyl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEKBHKRXKVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(20:0/0:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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